(R)-4-(2-(4-Amino-1,2,5-oxadiazol-3-YL)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-YL)-2-methylbut-3-YN-2-OL
Description
(R)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-yl)-2-methylbut-3-YN-2-OL, also known as GSK690693, is a potent small-molecule inhibitor of the AKT kinase family (AKT1, AKT2, AKT3), which plays a critical role in cell survival and proliferation pathways. Its discovery was reported by Heerding et al. (2008) in the Journal of Medicinal Chemistry . Key structural features include:
- Imidazo[4,5-c]pyridine core: Serves as a hinge-binding motif for kinase inhibition.
- 4-Amino-1,2,5-oxadiazol-3-yl group: Enhances binding affinity to the kinase ATP pocket.
- (3S)-Piperidin-3-ylmethoxy substituent: Contributes to solubility and selectivity.
- 2-Methylbut-3-yn-2-ol moiety: Optimizes pharmacokinetic properties, including metabolic stability .
The compound’s stereochemistry (R-configuration at the chiral center) is critical for its activity, as confirmed by crystallographic studies in the RCSB PDB entry G93 .
Properties
IUPAC Name |
4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3R)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPGFQWBCSZGEL-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=NC=C2OC[C@@H]3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(R)-4-(2-(4-Amino-1,2,5-oxadiazol-3-YL)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-YL)-2-methylbut-3-YN-2-OL” involves multiple steps, each requiring specific reagents and conditions:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a nitrile oxide.
Construction of the Imidazopyridine Core: This step involves the condensation of a pyridine derivative with an imidazole precursor under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution or reductive amination.
Final Assembly: The final step involves coupling the intermediate compounds through a series of reactions, such as Sonogashira coupling, to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can target the oxadiazole ring or the imidazopyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Oncology
GSK690693 has been investigated for its potential in treating various cancers. Its ability to inhibit AKT activity can sensitize cancer cells to other therapeutic agents and reduce tumor growth.
Key Findings:
- Breast Cancer: Studies have shown that GSK690693 can enhance the efficacy of chemotherapeutic agents in breast cancer models by promoting apoptosis in resistant cancer cells .
- Prostate Cancer: Research indicates that GSK690693 can inhibit the growth of prostate cancer cells by targeting the AKT pathway, leading to reduced cell viability and increased apoptosis .
Neurological Disorders
Emerging research suggests that GSK690693 may have applications in treating neurological disorders characterized by dysregulated AKT signaling. The compound's neuroprotective effects have been observed in preclinical models of neurodegenerative diseases.
Case Study:
A study demonstrated that GSK690693 could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in conditions like Alzheimer's disease .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of GSK690693 is essential for its application in clinical settings. Studies indicate that the compound has favorable absorption characteristics and a manageable safety profile at therapeutic doses.
Mechanism of Action
The mechanism of action of “(R)-4-(2-(4-Amino-1,2,5-oxadiazol-3-YL)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-YL)-2-methylbut-3-YN-2-OL” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Variations Among Imidazo-Pyridine Derivatives
The following table summarizes structural and functional differences between GSK690693 and related kinase inhibitors:
Impact of Substituents on Activity and Selectivity
- 4-Amino-1,2,5-oxadiazole (GSK690693): This group is critical for hydrogen bonding with AKT’s hinge region, contributing to its nanomolar IC50 . Its absence in SB 747651A likely reduces AKT affinity but may shift selectivity to other kinases .
- Piperidine/Piperazine Modifications: The (3S)-piperidinylmethoxy group in GSK690693 improves solubility and stereospecific binding .
- Halogen Substituents : Chloro (Compound 22b) and bromo (Compound 10d) groups enhance binding via hydrophobic interactions but may increase toxicity risks .
Physicochemical and Pharmacokinetic Comparison
Research Findings and Clinical Implications
- GSK690693 : Demonstrates preclinical efficacy in PTEN-deficient tumors but has faced challenges in clinical trials due to hyperglycemia (AKT2 inhibition) .
- Piperazine Derivatives (e.g., 10d, 27g): Broader kinase inhibition profiles noted in patent literature, though specific data are undisclosed .
- Stereochemical Influence : The R-configuration in GSK690693 is essential for AKT binding; racemic mixtures show reduced potency .
Biological Activity
The compound (R)-4-(2-(4-amino-1,2,5-oxadiazol-3-YL)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-YL)-2-methylbut-3-YN-2-OL is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique combination of oxadiazole and imidazopyridine moieties, which are known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole scaffold. Specifically, derivatives of 1,3,4-oxadiazole have been shown to inhibit various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . The specific compound has demonstrated significant inhibitory effects on key signaling pathways associated with cancer cell survival.
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways. The oxadiazole moiety is known for its ability to interact with various biological targets, including proteins that regulate apoptosis and cell cycle progression. Through computational modeling and molecular docking studies, researchers have identified potential binding sites on target proteins that may facilitate this interaction .
Case Studies
Case Study 1: Anticancer Efficacy
In a preclinical study involving various cancer cell lines, the compound was tested for its ability to induce apoptosis. Results indicated that at concentrations below 1000 nM, significant reductions in cell viability were observed. The study concluded that the compound's structural features are critical for its anticancer activity .
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory properties of the compound. It was found to inhibit IL-1β release from LPS/ATP-stimulated macrophages, suggesting a role in modulating inflammatory responses. This activity was concentration-dependent and highlights the therapeutic potential in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
